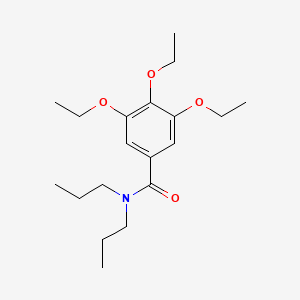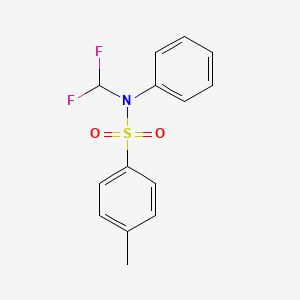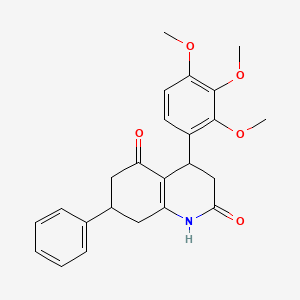
3,4,5-triethoxy-N,N-dipropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3,4,5-triethoxy-N,N-dipropylbenzamide often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide, where 3-aminophenol and 4-methoxybenzoyl chloride react in tetrahydrofuran (THF) (Karabulut et al., 2014). Such methods could potentially be adapted for the synthesis of 3,4,5-triethoxy-N,N-dipropylbenzamide by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of related compounds is often determined by techniques such as single crystal X-ray diffraction and density functional theory (DFT) calculations. The study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the molecular geometry, including bond lengths, angles, and dihedral angles, which are critical for understanding the structural characteristics of 3,4,5-triethoxy-N,N-dipropylbenzamide.
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight the reactivity and functional group transformations that 3,4,5-triethoxy-N,N-dipropylbenzamide might undergo. For instance, the synthesis of photoaffinity analogs of influenza fusion inhibitors illustrates the potential for creating biologically active derivatives through specific chemical modifications (Dischino et al., 1999).
Physical Properties Analysis
The physical properties of compounds structurally related to 3,4,5-triethoxy-N,N-dipropylbenzamide, such as solubility, melting points, and thermal stability, can be inferred from studies on similar molecules. For example, the solubility and thermal degradation temperatures of novel aromatic polyimides provide a basis for predicting the behavior of 3,4,5-triethoxy-N,N-dipropylbenzamide under various conditions (Butt et al., 2005).
科学的研究の応用
Polyimide Synthesis
The synthesis of novel aromatic polyimides involving compounds like 3,4,5-triethoxy-N,N-dipropylbenzamide showcases their potential in creating materials with significant thermal stability and solubility in organic solvents. These polymers have degradation temperatures ranging from 240°C to 550°C, suggesting their utility in high-temperature applications. The specific heat capacity and glass transition temperatures of these polyimides further highlight their suitability for advanced material applications (Butt et al., 2005).
Corrosion Inhibition
Mild Steel Corrosion Inhibition
Triazine derivatives, possibly related in structure to 3,4,5-triethoxy-N,N-dipropylbenzamide, have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. The presence of electron-donating functional groups in these compounds significantly enhances their inhibition performance, potentially offering insights into the role of similar structures in corrosion protection (Singh et al., 2018).
Antioxidant Activity
Antioxidant Properties
Derivatives of 1,2,4-triazol-5-one, which could be structurally related to 3,4,5-triethoxy-N,N-dipropylbenzamide, have shown potential antioxidant activities. These compounds were evaluated for their ability to scavenge free radicals, chelate metals, and reduce power, comparing favorably with standard antioxidants. This suggests that compounds with similar functional groups may also possess notable antioxidant capabilities (Yüksek et al., 2015).
Catalysis and Synthesis
Catalytic Applications
The use of triazolyl Fischer carbene complexes, potentially related to 3,4,5-triethoxy-N,N-dipropylbenzamide, in catalysis and synthesis highlights the versatility of such compounds. These complexes have been employed as sensors for metal ions, demonstrating the broad utility of triazole and carbene moieties in developing multifunctional materials for chemical sensing and catalysis (Joseph Ponniah S et al., 2014).
特性
IUPAC Name |
3,4,5-triethoxy-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4/c1-6-11-20(12-7-2)19(21)15-13-16(22-8-3)18(24-10-5)17(14-15)23-9-4/h13-14H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXJINFOCASLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N,N-dipropylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)


![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)
![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)
![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)
![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)
![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)
![N-allyl-3-[(hydroxyimino)methyl]-2-thiophenesulfonamide](/img/structure/B5589293.png)

